molecular formula C8H9O6P B13210309 (R)-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid

(R)-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid

Cat. No.: B13210309
M. Wt: 232.13 g/mol
InChI Key: ANLBPYLTQFKKJW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid is a chemical compound with the molecular formula C8H9O6P. It is characterized by the presence of a benzo[d][1,3]dioxole ring system attached to a phosphonic acid group via a hydroxymethyl linkage.

Preparation Methods

The synthesis of ®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxole scaffold .

Chemical Reactions Analysis

®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid can be compared with other similar compounds, such as:

This article provides a comprehensive overview of ®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H9O6P

Molecular Weight

232.13 g/mol

IUPAC Name

[(R)-1,3-benzodioxol-4-yl(hydroxy)methyl]phosphonic acid

InChI

InChI=1S/C8H9O6P/c9-8(15(10,11)12)5-2-1-3-6-7(5)14-4-13-6/h1-3,8-9H,4H2,(H2,10,11,12)/t8-/m1/s1

InChI Key

ANLBPYLTQFKKJW-MRVPVSSYSA-N

Isomeric SMILES

C1OC2=CC=CC(=C2O1)[C@H](O)P(=O)(O)O

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(O)P(=O)(O)O

Origin of Product

United States

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